molecular formula C28H28FN3O3S B2784228 3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline CAS No. 867040-48-0

3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline

Cat. No.: B2784228
CAS No.: 867040-48-0
M. Wt: 505.61
InChI Key: PICPSHVQYXCTJL-UHFFFAOYSA-N
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Description

“3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline” is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the sulfonyl and piperazinyl groups. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and methoxy-substituted anilines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline” involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Sulfonyl-Containing Compounds: Molecules with sulfonyl groups attached to aromatic rings.

    Piperazine Derivatives: Compounds containing the piperazine moiety.

Uniqueness

“3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3S/c1-19-4-10-24(16-20(19)2)36(33,34)27-18-30-26-11-9-23(35-3)17-25(26)28(27)32-14-12-31(13-15-32)22-7-5-21(29)6-8-22/h4-11,16-18H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICPSHVQYXCTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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